An In-depth Technical Guide to the Physicochemical and Chemical Properties of (2-Methoxy-4-methylpyridin-3-yl)methanol
An In-depth Technical Guide to the Physicochemical and Chemical Properties of (2-Methoxy-4-methylpyridin-3-yl)methanol
Introduction
(2-Methoxy-4-methylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring adorned with a methoxy, a methyl, and a hydroxymethyl group, presents multiple points for chemical modification. This arrangement of functional groups offers a unique combination of electronic and steric properties, making it an attractive scaffold for the synthesis of novel therapeutic agents. The pyridine core is a common motif in many biologically active compounds, and the substituents on this molecule provide opportunities for fine-tuning physicochemical properties and exploring structure-activity relationships.
Physicochemical Properties
The physicochemical properties of a molecule are critical in determining its behavior in biological systems and its suitability for drug development. The following properties for (2-Methoxy-4-methylpyridin-3-yl)methanol are predicted based on computational models and comparison with analogous structures.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | - |
| Molecular Weight | 153.18 g/mol | - |
| Predicted Boiling Point | ~280-300 °C | Inferred from related structures |
| Predicted Melting Point | ~50-70 °C | Inferred from related structures |
| Predicted logP | ~1.2 - 1.8 | Computational Prediction[1][2][3] |
| Predicted pKa (of pyridinium ion) | ~4.5 - 5.5 | Inferred from related structures |
| Appearance | White to off-white solid | Inferred from related structures |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents; sparingly soluble in water. | Inferred from related structures |
Comparative Analysis with Isomers
The predicted properties of (2-Methoxy-4-methylpyridin-3-yl)methanol can be contextualized by comparing them with the known properties of its isomers. This comparison provides a degree of confidence in the predicted values. For instance, the presence of both a hydrogen bond donor (-OH) and acceptor (pyridine nitrogen) in the target molecule suggests that its melting and boiling points will be influenced by intermolecular hydrogen bonding.[4]
Synthesis and Purification
The synthesis of polysubstituted pyridines often requires a multi-step approach. A plausible synthetic route for (2-Methoxy-4-methylpyridin-3-yl)methanol is proposed below, based on established pyridine chemistry.
Proposed Synthetic Pathway
A potential synthetic route could start from a commercially available substituted pyridine, followed by a series of functional group interconversions to achieve the desired substitution pattern. One such strategy involves the functionalization of a pre-existing pyridine ring.[5]
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure for the synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol.
Step 1: Nitration of 2-Methoxy-4-methylpyridine
-
To a solution of 2-methoxy-4-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of the Nitro Group
-
Dissolve the resulting 2-methoxy-4-methyl-3-nitropyridine in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate, and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product, 3-amino-2-methoxy-4-methylpyridine, with an organic solvent.
Step 3: Diazotization and Hydrolysis
-
Dissolve the 3-amino-2-methoxy-4-methylpyridine in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid) at 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
Step 4: Formylation
-
The resulting 2-methoxy-4-methylpyridin-3-ol can be subjected to a formylation reaction, such as the Reimer-Tiemann reaction, to introduce a formyl group at the 3-position.
Step 5: Reduction of the Formyl Group
-
Dissolve the 3-formyl-2-methoxy-4-methylpyridine in methanol.
-
Add a mild reducing agent, such as sodium borohydride, in portions at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product, (2-Methoxy-4-methylpyridin-3-yl)methanol.
Purification Methods
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be employed for further purification.
Proposed Synthetic Pathway Diagram
Caption: Proposed synthetic pathway for (2-Methoxy-4-methylpyridin-3-yl)methanol.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structure determination.[6] The predicted NMR data for (2-Methoxy-4-methylpyridin-3-yl)methanol in CDCl₃ are as follows:
¹H NMR (Proton NMR):
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely doublets, corresponding to the two protons on the pyridine ring.
-
Hydroxymethyl Protons: A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, integrating to 2H.
-
Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to 3H.
-
Methyl Protons: A singlet around δ 2.2-2.5 ppm, integrating to 3H.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration-dependent.
¹³C NMR (Carbon-13 NMR):
-
Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most downfield.
-
Hydroxymethyl Carbon: A signal around δ 60-65 ppm.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm).
Computational methods and machine learning algorithms can provide more accurate predictions of NMR spectra.[7][8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[11]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C and C=N Stretch (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (alcohol and ether): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak: m/z = 153.18.
-
Fragmentation: Expect loss of H₂O, CH₃O•, and CH₂OH• from the molecular ion. Alpha cleavage of the alcohol is also a likely fragmentation pathway.[12]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for purity analysis using a C18 column with a mobile phase consisting of a mixture of water (with a modifier like 0.1% trifluoroacetic acid) and acetonitrile or methanol.
Chemical Reactivity
The reactivity of (2-Methoxy-4-methylpyridin-3-yl)methanol is dictated by its functional groups.
Reactivity of the Pyridine Ring
The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although the presence of electron-donating methoxy and methyl groups can modulate this reactivity. The nitrogen atom is basic and can be protonated or alkylated.
Reactivity of the Hydroxymethyl Group
The primary alcohol is a versatile functional group that can undergo:
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.
-
Esterification: With carboxylic acids or their derivatives.
-
Etherification: Via Williamson ether synthesis.
-
Conversion to Halides: Using reagents like thionyl chloride or phosphorus tribromide.
Reactivity of the Methoxy and Methyl Groups
The methoxy group is generally stable but can be cleaved under harsh acidic conditions. The methyl group can potentially be functionalized through free-radical halogenation, although this is less selective.
Safety and Handling
While specific toxicity data for (2-Methoxy-4-methylpyridin-3-yl)methanol is unavailable, the safety precautions for related pyridine derivatives should be followed.[13][14][15][16]
Hazard Identification
Based on analogous compounds, (2-Methoxy-4-methylpyridin-3-yl)methanol may be:
-
Harmful if swallowed, inhaled, or in contact with skin.[17]
-
A skin and eye irritant.[18]
-
Potentially toxic to aquatic life.[13]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. A respirator may be necessary for high concentrations.
First Aid Measures
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of water and soap.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[18]
-
Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[17]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Potential Applications in Drug Discovery
Substituted pyridines are prevalent in pharmaceuticals. (2-Methoxy-4-methylpyridin-3-yl)methanol can serve as a valuable scaffold for the synthesis of new chemical entities. The hydroxymethyl group provides a convenient handle for further derivatization, allowing for the introduction of various pharmacophores. The methoxy and methyl groups can influence the molecule's lipophilicity and metabolic stability, which are key parameters in drug design.
Conclusion
(2-Methoxy-4-methylpyridin-3-yl)methanol is a substituted pyridine with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a framework for its characterization and safe handling. The information presented herein is intended to support further research and development efforts involving this promising molecule.
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